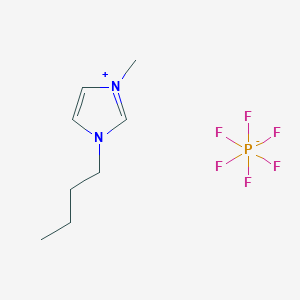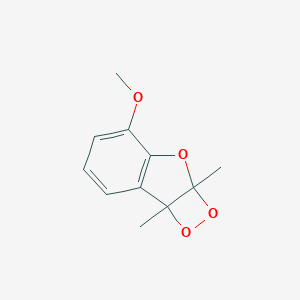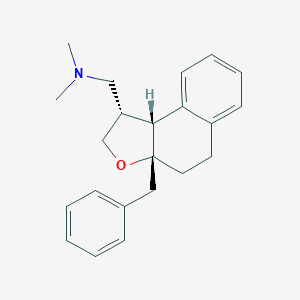
3-Bdamhnf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bdamhnf is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a member of the benzimidazole family and has been found to exhibit anti-inflammatory and anti-cancer activities.
Mechanism Of Action
The mechanism of action of 3-Bdamhnf is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities through the inhibition of various signaling pathways. It has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical And Physiological Effects
3-Bdamhnf has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Bdamhnf in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of various inflammatory diseases. In addition, its ability to induce apoptosis in cancer cells makes it a potential candidate for the treatment of various types of cancer.
However, one of the limitations of using 3-Bdamhnf in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 3-Bdamhnf. One area of interest is the optimization of its therapeutic potential. This can be achieved through the identification of its molecular targets and the development of analogs with improved solubility and potency.
Another area of interest is the evaluation of its safety and efficacy in animal models and clinical trials. This can provide valuable information on its potential as a therapeutic agent.
Conclusion:
Overall, 3-Bdamhnf is a synthetic compound that exhibits anti-inflammatory and anti-cancer activities. Its mechanism of action is not fully understood, but it is believed to inhibit various signaling pathways. It has several advantages and limitations for lab experiments, and there are several future directions for its research. Its potential as a therapeutic agent makes it a promising candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-Bdamhnf involves the reaction of 2-aminobenzimidazole with 3-bromobenzaldehyde in the presence of a base. The resulting product is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-Bdamhnf has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and anti-cancer activities. Inflammation is a key component of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 3-Bdamhnf has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes it a potential candidate for the treatment of various inflammatory diseases.
In addition, 3-Bdamhnf has also been found to exhibit anti-cancer activities. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer such as breast cancer, lung cancer, and colon cancer. This is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.
properties
CAS RN |
126416-85-1 |
|---|---|
Product Name |
3-Bdamhnf |
Molecular Formula |
C22H27NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[(1S,3aR,9bR)-3a-benzyl-2,4,5,9b-tetrahydro-1H-benzo[e][1]benzofuran-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C22H27NO/c1-23(2)15-19-16-24-22(14-17-8-4-3-5-9-17)13-12-18-10-6-7-11-20(18)21(19)22/h3-11,19,21H,12-16H2,1-2H3/t19-,21+,22+/m0/s1 |
InChI Key |
GJSRKXXQXWFGIF-KSEOMHKRSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CO[C@@]2([C@H]1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)CC1COC2(C1C3=CC=CC=C3CC2)CC4=CC=CC=C4 |
synonyms |
3-BDAMHNF 3-benzyl-1-(dimethylaminomethyl)-1,2,3,4,5,9-hexahydronaphtho(2-1b)furan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






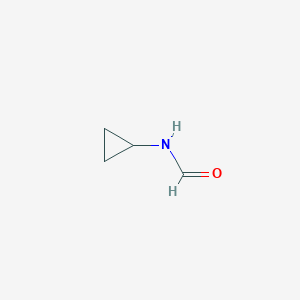
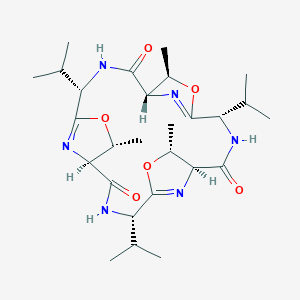
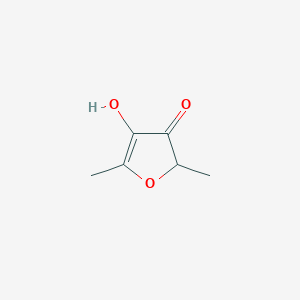
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
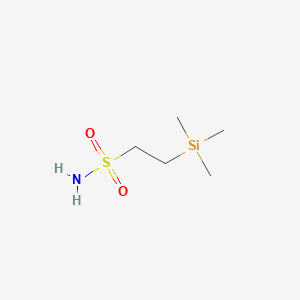
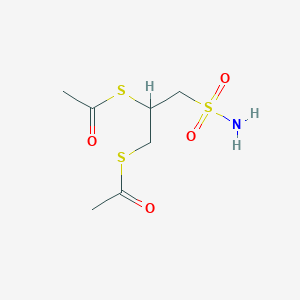
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
